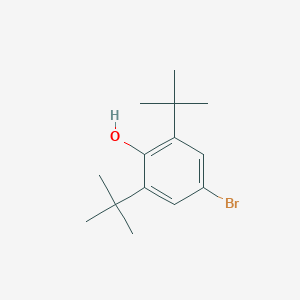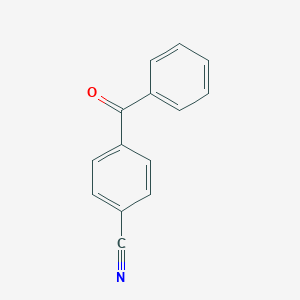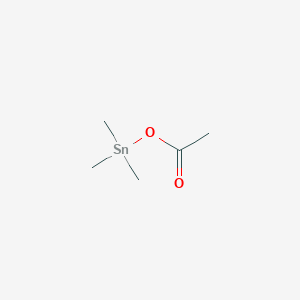
Acetoxytrimethyltin
Descripción general
Descripción
Acetoxytrimethyltin is a chemical compound with the molecular formula C5H12O2Sn . It has an average mass of 222.858 Da and a monoisotopic mass of 223.985931 Da .
Physical And Chemical Properties Analysis
Acetoxytrimethyltin has a boiling point of 145.7±23.0 °C at 760 mmHg and a flash point of 41.9±22.6 °C . It has a density and vapour pressure of 4.8±0.3 mmHg at 25°C . The analysis of physical and chemical properties of materials often involves techniques such as spectroscopy and microscopy .
Aplicaciones Científicas De Investigación
Implantable Applications of Chitin and Chitosan :
- This study discusses the use of chitin and its deacetylated derivative, chitosan, in biomedical applications such as wound dressing, drug delivery, and tissue engineering. The research has been largely conducted in Asia, with significant contributions from Japan, Korea, Singapore, Taiwan, Thailand, and China (Khor & Lim, 2003).
Embryotoxicity Induced by Alkylating Agents :
- This study examines the teratogenic effects of acetoxymethyl-methylnitrosamine in mice, focusing on application route specificity and phase specificity of teratogenic effects. It establishes a correlation between DNA alkylation rate in embryonic cells and teratogenicity of alkylating agents (Platzek, Bochert, & Rahm, 2004).
Society for Research on Nicotine and Tobacco :
- This paper summarizes the proceedings of a conference, discussing ongoing research on nicotine from biological, behavioral, and social perspectives. It includes discussions on nicotine as a potential medication for smoking cessation and the treatment of various medical diseases (Heishman et al., 1997).
Angiotensin Converting Enzyme Inhibitors and Angiotensin II Type 1 Receptor Blockade in Liver Cancer :
- The study investigates the antitumor activity of ACE inhibitors and AT1R blocker against hepatocarcinogenesis in rats. It suggests a protective effect against liver cancer, highlighting the role of angiotensin II and AT1R interaction in hepatocarcinogenesis development (Mansour et al., 2011).
Kinetic Modeling of Poly(Beta-Hydroxybutyrate) Production :
- This research focuses on the behavior of microorganisms under feast/famine conditions, particularly the accumulation of storage polymers like poly(beta-hydroxybutyrate) in Paracoccus pantotrophus. The study provides insights into microbial response to dynamic substrate supply (van Aalst-van Leeuwen et al., 1997).
Reduction of Morbidity and Mortality by Statins, ACE Inhibitors, and ARBs in COPD Patients :
- Investigating the effects of statins, ACE inhibitors, and ARBs on cardiovascular events and pulmonary morbidity in COPD patients, this study found these drugs to potentially have dual cardiopulmonary protective properties (Mancini et al., 2006).
Acetochlor in the Hydrologic System :
- This study documents the distribution of the herbicide acetochlor in the hydrologic system of the Midwestern United States during its first season of extensive use (Kolpin et al., 1996).
Utility of Acetoxymethyl-Based Intracellular Delivery Systems, In Vivo :
- The study evaluates the effectiveness of acetoxymethyl delivery systems for optical probes in vivo, finding that extracellular esterases may interfere with probe delivery (Jobsis, Rothstein, & Balaban, 2007).
Effects of Organometallic Compounds on Lepidoptera :
- This research evaluates the lethal effects of various organometallic compounds, including Acetoxytrimethyltin, on larvae of certain moth species. It discusses the compounds' impact on larval weight and egg hatch (Wolfenbarger, Guerra, & Lowry, 1968).
Epigenetics and Epilepsy Prevention The Therapeutic Potential of Adenosine and Metabolic Therapies
:
- This paper reviews epigenetic mechanisms implicated in epilepsy development and discusses metabolic and biochemical interventions as novel targets for epilepsy prevention, including adenosine biochemistry and beta-hydroxybutyrate (Boison & Rho, 2020).
Propiedades
IUPAC Name |
trimethylstannyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.3CH3.Sn/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPFLCTEMAYFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149737 | |
| Record name | Stannane, acetoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxytrimethyltin | |
CAS RN |
1118-14-5 | |
| Record name | Acetic acid, trimethylstannyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyltin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxytrimethyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, acetoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLTIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI72N8D9SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



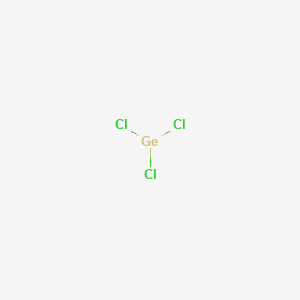
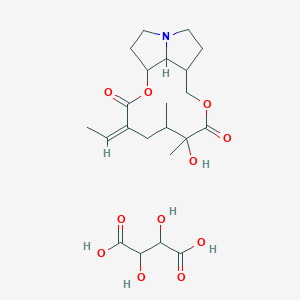
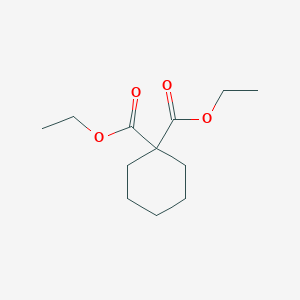

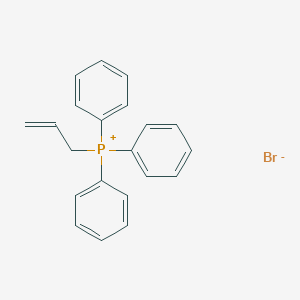
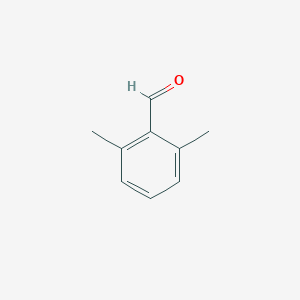
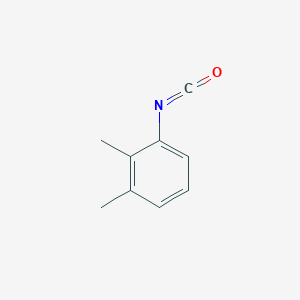
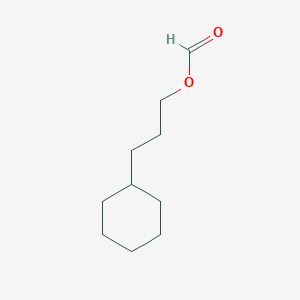

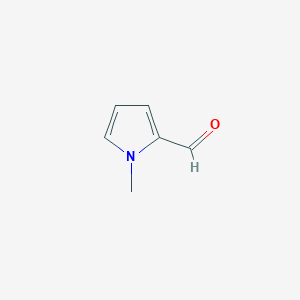
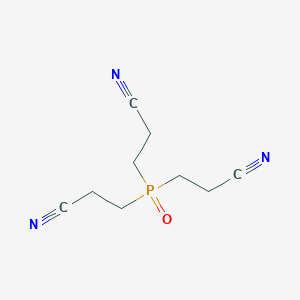
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
